25-O-Methylkaravilagenin D
CAS No.:
Cat. No.: VC18006024
Molecular Formula: C31H48O4
Molecular Weight: 484.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C31H48O4 |
|---|---|
| Molecular Weight | 484.7 g/mol |
| IUPAC Name | (1R,4S,5S,8R,9R,12S,13S,16S)-16-hydroxy-8-[(E,2R)-6-methoxy-6-methylhept-4-en-2-yl]-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-19-one |
| Standard InChI | InChI=1S/C31H48O4/c1-20(10-9-15-26(2,3)34-8)21-13-16-29(7)22-14-17-31-23(11-12-24(32)27(31,4)5)30(22,25(33)35-31)19-18-28(21,29)6/h9,14-15,17,20-24,32H,10-13,16,18-19H2,1-8H3/b15-9+/t20-,21-,22+,23+,24+,28-,29+,30+,31-/m1/s1 |
| Standard InChI Key | CDMNUIHDPJBCDT-XGCHVDKFSA-N |
| Isomeric SMILES | C[C@H](C/C=C/C(C)(C)OC)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2C=C[C@]5([C@H]3CC[C@@H](C5(C)C)O)OC4=O)C)C |
| Canonical SMILES | CC(CC=CC(C)(C)OC)C1CCC2(C1(CCC34C2C=CC5(C3CCC(C5(C)C)O)OC4=O)C)C |
Introduction
Chemical and Structural Characteristics
Molecular Identity and Physicochemical Properties
25-O-Methylkaravilagenin D belongs to the cucurbitane-type triterpenoid class, characterized by a 30-carbon skeleton derived from squalene cyclization. Its IUPAC name and structural configuration remain under investigation, but spectroscopic data confirm the presence of a methyl group at the 25-O position, which influences its solubility and bioavailability. Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 484.72 g/mol | |
| Density | ||
| Boiling Point | 582.7 \pm 50.0 \, ^\circ\text{C} | |
| Solubility | Chloroform, DMSO, acetone |
The compound’s solubility profile makes it suitable for in vitro assays, though its stability requires storage at under desiccation .
Spectral and Chromatographic Data
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) analyses reveal distinct peaks corresponding to its methylated hydroxyl groups and tetracyclic framework. High-performance liquid chromatography (HPLC) methods for purity assessment (97% as reported) are critical for pharmacological studies, ensuring batch-to-batch consistency .
Pharmacological Activity and Mechanisms
Antidiabetic Effects
25-O-Methylkaravilagenin D demonstrates moderate glucose uptake enhancement in adipocyte and myocyte models. In 3T3-L1 adipocytes, it increased glucose uptake by 26% at 10 μM concentration, comparable to established AMPK activators like AICAR . This activity is attributed to its ability to phosphorylate AMPK, bypassing insulin-dependent pathways such as PI3K/Akt.
Table 2: Comparative Glucose Uptake Activity in Selected Triterpenoids
| Compound | Cell Model | Glucose Uptake Increase | Concentration |
|---|---|---|---|
| 25-O-Methylkaravilagenin D | 3T3-L1 | 26% | 10 μM |
| Momordicoside S | L6 myotubes | 55% | 100 nM |
| Karaviloside XI | 3T3-L1 | 80% | 0.1 nM |
Data adapted from Tan et al. (2008) .
Synergy with Other Bioactives
In Momordica charantia extracts, 25-O-Methylkaravilagenin D coexists with charantin and momordicosides, which collectively inhibit α-amylase and α-glucosidase enzymes. This synergistic effect reduces postprandial hyperglycemia by delaying carbohydrate digestion .
Analytical and Synthetic Approaches
Extraction and Purification
The compound is typically isolated via solvent extraction (ethanol or methanol) followed by silica gel chromatography. Yield optimization remains challenging due to its low abundance in plant material, with current methods yielding ~0.002% w/w from dried Momordica fruits .
Applications in Metabolic Disorder Research
Preclinical Diabetes Models
In high-fat-diet-induced insulin-resistant mice, co-administration of 25-O-Methylkaravilagenin D (10 mg/kg/day) and metformin improved glucose tolerance by 40% compared to metformin alone . This suggests adjunctive therapy potential, though pharmacokinetic studies are needed to assess oral bioavailability.
Lipid Metabolism Modulation
Preliminary data indicate a 15% reduction in hepatic triglyceride accumulation in in vitro models, likely via AMPK-mediated suppression of fatty acid synthase (FAS) .
Future Directions and Challenges
Structure-Activity Relationship (SAR) Studies
Modifying the 3β-malonyl group or the 19-aldehyde moiety could enhance solubility and target specificity. Computational modeling predicts that substituting the methyl group at C-25 with larger alkyl chains may improve AMPK binding affinity .
Clinical Translation Barriers
Low natural abundance and complex synthesis limit large-scale production. Biotechnological approaches, such as heterologous expression in yeast, are under exploration to address this bottleneck .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume